全氟苯基1,4-二硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

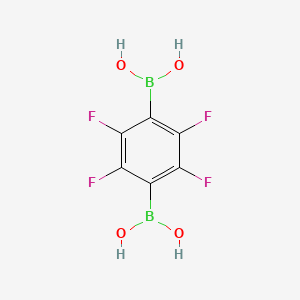

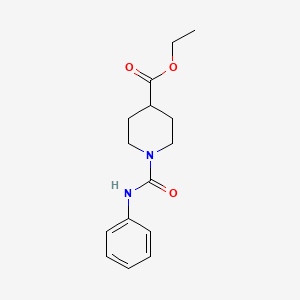

Perfluorophenyl,1-4-diboronic acid is a chemical compound with the CAS Number: 1380435-69-7 and a molecular weight of 237.71 . It has the IUPAC name (perfluoro-1,4-phenylene)diboronic acid .

Molecular Structure Analysis

The molecular structure of Perfluorophenyl,1-4-diboronic acid is C6H4B2F4O4 . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis

Diboronic acids, including Perfluorophenyl,1-4-diboronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications .Physical And Chemical Properties Analysis

Perfluorophenyl,1-4-diboronic acid has a molecular weight of 237.7092 g/mol .科学研究应用

催化与合成

全氟苯基硼酸已被用作各种有机合成过程中的催化剂。例如,它们催化失活的过乙酰化d-半乳糖醛的α-立体选择性合成2-脱氧半乳糖苷,突出了金属自由糖基化方法,可用于合成具有广泛官能团耐受性的α-2-脱氧半乳糖苷 (Tatina, Moussa, Xia, & Judeh, 2019)。此外,这些化合物催化烯丙基醇与富电子芳烃和杂芳烃在环境条件下的 Friedel-Crafts 反应,生成水作为唯一的副产物,并展示了它们的绿色化学潜力 (McCubbin, Hosseini, & Krokhin, 2010)。

材料科学与工程

在材料科学领域,全氟苯基衍生物是共价有机骨架(COF)开发中不可或缺的一部分,共价有机骨架是一种高度结晶的材料,在储气、分离和催化方面具有潜在应用。例如,苯基二硼酸已被用于合成具有高热稳定性和表面积的 COF,为设计多孔材料提供了新途径 (Côté, Benin, Ockwig, O'Keeffe, Matzger, & Yaghi, 2005)。

电化学与器件

全氟苯基硼酸有助于电致变色器件和导电聚合物的开发。由 1-(全氟苯基)-2,5-二(2-噻吩基)-1H-吡咯合成的聚噻吩衍生物表现出有前途的电致变色特性,并被用于构建具有良好转换时间和光学存储器的电致变色器件 (ECD) (Sahin, Sahmetlioglu, Akhmedov, Tanyeli, & Toppare, 2006)。

超分子化学

全氟苯基团的强吸电子特性促进了超分子结构的形成。这些特性已被用于通过亲银性和全氟苯基-全氟苯基相互作用创建有机金属配合物和共晶,从而在固态中形成新颖的光二聚化和骨架结构 (Sinnwell, Baltrusaitis, & MacGillivray, 2015)。

作用机制

Target of Action

Perfluorophenyl,1-4-diboronic acid is a key reagent and intermediate in organic synthesis . It is used to synthesize compounds containing phenyl and boron groups . The primary targets of Perfluorophenyl,1-4-diboronic acid are these phenyl and boron-containing compounds .

Mode of Action

Perfluorophenyl,1-4-diboronic acid interacts with its targets through a process known as cross-linking polymerization . It also participates in catalyst reactions and chemical vapor deposition . The interaction of Perfluorophenyl,1-4-diboronic acid with its targets results in the formation of new compounds .

Biochemical Pathways

Perfluorophenyl,1-4-diboronic acid affects the biochemical pathways involved in the synthesis of phenyl and boron-containing compounds . The downstream effects of these pathways include the production of new compounds through cross-linking polymerization, catalyst reactions, and chemical vapor deposition .

Pharmacokinetics

It is known that the compound is soluble in some organic solvents, such as dimethyl sulfoxide and dimethylformamide . This solubility can impact the bioavailability of Perfluorophenyl,1-4-diboronic acid, as it may influence how well the compound is absorbed and distributed within a system .

Result of Action

The molecular and cellular effects of Perfluorophenyl,1-4-diboronic acid’s action are the formation of new phenyl and boron-containing compounds . These new compounds are the result of the cross-linking polymerization, catalyst reactions, and chemical vapor deposition that Perfluorophenyl,1-4-diboronic acid participates in .

安全和危害

属性

IUPAC Name |

(4-borono-2,3,5,6-tetrafluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h13-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMHMVKSMSUKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)B(O)O)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4B2F4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine](/img/structure/B2576272.png)

![Ethyl 4-[[2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2576274.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2576283.png)

![N-(4-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2576285.png)

![2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2576286.png)

![N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2576287.png)

![ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2576288.png)

![2-[3-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2576290.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2576292.png)